![molecular formula C16H12N2O B3136962 2-Methoxy-11H-indolo[3,2-c]quinoline CAS No. 4295-45-8](/img/structure/B3136962.png)
2-Methoxy-11H-indolo[3,2-c]quinoline
Overview
Description
2-Methoxy-11H-indolo[3,2-c]quinoline is a chemical compound with the molecular formula C16H12N2O . It is a derivative of indoloquinolines, which are a class of biologically active compounds found in a range of natural products, agrochemicals, and drug candidates .
Synthesis Analysis
Indoloquinolines can be synthesized from a series of 3-bromoquinoline derivatives. The process involves a Pd0-catalyzed C−C bond coupling followed by C−N bond formation . Another method involves a Suzuki-Miyaura cross-coupling followed by azidation-photochemical cyclization .Molecular Structure Analysis
The molecular structure of 2-Methoxy-11H-indolo[3,2-c]quinoline is characterized by a tetracyclic aromatic structural motif . This structure is isomeric, meaning it can exist in multiple forms that differ in the arrangement of atoms but not in the number or type of atoms .Chemical Reactions Analysis
The synthesis of indoloquinolines involves several chemical reactions. For instance, the neocryptolepines are obtained by a Pd0-catalyzed C−C bond coupling followed by C−N bond formation . On the other hand, the indoloquinolines are prepared by a Suzuki-Miyaura cross-coupling followed by azidation-photochemical cyclization .Scientific Research Applications
Anticancer Properties
2-Me-IQ has garnered attention due to its potential as an anticancer agent. Research suggests that it inhibits cell proliferation and induces apoptosis in cancer cells. Its mechanism of action involves interfering with DNA replication and repair processes, making it a promising candidate for targeted therapies against various cancers .
Neuroprotective Effects
Studies have explored 2-Me-IQ’s neuroprotective properties. It appears to modulate neurotransmitter systems, enhance neuronal survival, and mitigate oxidative stress. Researchers are investigating its potential in treating neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease .
Anti-Inflammatory Activity
2-Me-IQ exhibits anti-inflammatory effects by suppressing pro-inflammatory cytokines and enzymes. It may be useful in managing chronic inflammatory conditions, including autoimmune diseases and inflammatory bowel disorders .
Antimicrobial Agent
Preliminary studies indicate that 2-Me-IQ possesses antimicrobial activity against bacteria, fungi, and parasites. Researchers are exploring its potential as an alternative to conventional antibiotics .
Photophysical Applications
Due to its unique photophysical properties, 2-Me-IQ is investigated for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its fluorescence properties make it an interesting candidate for display technologies .
Synthetic Applications
Chemists have employed 2-Me-IQ as a building block for the synthesis of more complex molecules. Its versatile reactivity allows for the creation of diverse scaffolds, making it valuable in medicinal chemistry and materials science .
Future Directions
The future directions in the research of indoloquinolines could involve the development of more efficient and cost-effective synthetic protocols . Additionally, further studies could focus on exploring the bioactivity and pharmaceutical potential of indoloquinoline derivatives by varying the substituents attached to their aromatic cores . This could potentially lead to the discovery of new therapeutic agents for various diseases.
Mechanism of Action
Target of Action
Related indoloquinoline compounds have been found to exhibit cytotoxic and antiviral activities . This suggests that the compound may interact with cellular targets that play a role in these biological processes.
Mode of Action
It’s known that related indoloquinoline compounds can inhibit virus-induced cytopathic effects and reduce viral progeny yields . This suggests that 2-Methoxy-11H-indolo[3,2-c]quinoline may interact with its targets in a way that disrupts the life cycle of viruses.
Biochemical Pathways
Related compounds have been found to cause changes in key proteins of the pi3k/akt/mtor cell signaling pathway . This pathway plays a crucial role in regulating the cell cycle, and its disruption can lead to cytotoxic effects.
Result of Action
Related compounds have been found to exhibit antiviral effects, effectively inhibiting virus-induced cytopathic effects and reducing viral progeny yields . This suggests that 2-Methoxy-11H-indolo[3,2-c]quinoline may have similar effects.
properties
IUPAC Name |
2-methoxy-11H-indolo[3,2-c]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c1-19-10-6-7-14-12(8-10)16-13(9-17-14)11-4-2-3-5-15(11)18-16/h2-9,18H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIGYQXWDYYTRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-11H-indolo[3,2-c]quinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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